2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another structurally related compound with potential antibacterial activity.
Uniqueness
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-16-6-7-19(14-17(16)2)21(28)26-10-12-27(13-11-26)22-23-18(3)15-20(24-22)25-8-4-5-9-25/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIFAAVBVZUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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